Cas no 898407-49-3 (4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide)

4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
- 4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide
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- インチ: 1S/C20H19ClN2O2S2/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2
- InChIKey: KFWOEVFMLBBMCD-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC(N2C3=C(C=CC=C3)CC2)C2SC=CC=2)(=O)=O)=CC=C(Cl)C=C1
4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2661-0077-1mg |
4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
898407-49-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2661-0077-4mg |
4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
898407-49-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2661-0077-40mg |
4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
898407-49-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2661-0077-20μmol |
4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
898407-49-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2661-0077-5μmol |
4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
898407-49-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2661-0077-10μmol |
4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
898407-49-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2661-0077-25mg |
4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
898407-49-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2661-0077-30mg |
4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
898407-49-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2661-0077-50mg |
4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
898407-49-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2661-0077-5mg |
4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |
898407-49-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamideに関する追加情報
4-Chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide (CAS No. 898407-49-3): A Comprehensive Overview
4-Chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide (CAS No. 898407-49-3) is a complex organic compound with significant potential in the pharmaceutical and medicinal chemistry fields. This compound, often referred to by its CAS number for brevity, has garnered attention due to its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
The molecular structure of 4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide is characterized by a benzene ring substituted with a chloro group at the para position and a sulfonamide group at the meta position. The sulfonamide group is attached to an ethyl chain that is further substituted with a 2,3-dihydroindole moiety and a thiophene ring. This intricate arrangement of functional groups imparts the compound with diverse chemical properties and biological activities.
The synthesis of 4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide involves multiple steps and requires careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(2,3-dihydroindol-1-yl)-2-thiophenylethylamine. This reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfonyl chloride to form the desired product. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound.
In terms of biological activity, 4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide has shown promising results in various pharmacological studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, studies have shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins responsible for inflammation and pain. Additionally, it has been found to exhibit selective inhibition of COX-2 over COX-1, making it a potential candidate for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Beyond its anti-inflammatory properties, 4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-y l)ethylbenzene - 1 - sulfonamide has also been investigated for its potential as an antitumor agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as PI3K/Akt and MAPK. These findings suggest that it may have therapeutic potential in treating certain types of cancer.
The pharmacokinetic properties of 4-chloro-N - 2 - ( 2 , 3 - dihydro - 1 H - indol - 1 - yl ) - 2 - ( thiophen - 2 - yl ) ethylbenzene - 1 - sulfonamide have also been studied extensively. Research has indicated that it exhibits good oral bioavailability and favorable plasma stability. However, further optimization may be required to enhance its solubility and permeability for improved therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-chloro-N - 2 - ( 2 , 3 - dihydro - 1 H - indol - 1 - yl ) - 2 - ( thiophen - 2 - yl ) ethylbenzene - 1 - sulfonamide in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 4-chloro-N - 2 - ( 2 , 3 - dihydro - 1 H - indol - 1 - yl ) - 2 -( thiophen – 2 – yl ) ethylbenzene – 1 – sulfonamide (CAS No. 898407–49–3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and clinical application. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying its importance in the field of medicinal chemistry.
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